molecular formula C16H34 B1346007 2,6,10-Trimethyltridecane CAS No. 3891-99-4

2,6,10-Trimethyltridecane

Cat. No. B1346007
CAS RN: 3891-99-4
M. Wt: 226.44 g/mol
InChI Key: MSRQAOLBRXEIHE-UHFFFAOYSA-N
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Description

2,6,10-Trimethyltridecane is an organic compound with the molecular formula C16H34 . It is a hydrocarbon that has been isolated from butterfat . The compound is colorless and can be used as a high-temperature lubricant .


Synthesis Analysis

The synthesis of 2,6,10-Trimethyltridecane is primarily achieved through chemical synthesis. One method involves the hydrogenation of tridecane, followed by appropriate reactions and purification to obtain the desired product .


Molecular Structure Analysis

The molecular structure of 2,6,10-Trimethyltridecane consists of 16 carbon atoms and 34 hydrogen atoms . The IUPAC Standard InChIKey is MSRQAOLBRXEIHE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,6,10-Trimethyltridecane is a colorless liquid . It has a good solubility in nonpolar solvents but is almost insoluble in water . The molecular weight of the compound is 226.441 Da .

Safety And Hazards

2,6,10-Trimethyltridecane is relatively safe under normal usage conditions, but some precautions are necessary. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed . Long-term or large-scale inhalation can cause respiratory irritation .

Future Directions

2,6,10-Trimethyltridecane can serve as a chemical intermediate for synthesizing other organic compounds, and it can be used in the preparation of fragrances and lubricants . Its future applications may expand as more research is conducted.

properties

IUPAC Name

2,6,10-trimethyltridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h14-16H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQAOLBRXEIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959685
Record name 2,6,10-Trimethyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10-Trimethyltridecane

CAS RN

3891-99-4
Record name 2,6,10-Trimethyltridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3891-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecane, 2,6,10-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10-Trimethyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
364
Citations
G Urbach, W Stark - Journal of Agricultural and Food Chemistry, 1975 - ACS Publications
Hydrocarbons were isolated from butterfat by cold-finger molecular distillation at 35. The three major hydrocarbons were identified as the C-20 compounds, 3, 7, 11, 15-…
Number of citations: 65 pubs.acs.org
W Bergmann, AR Hernanto, W Heller, M Schallies - Origins of life, 1984 - Springer
In this study Posidonomia shale extracts, Posidonomia shale distillates and extracts of fossil wood (gagat) found in these shales were seperated on GC and identified by GC-MS. …
Number of citations: 1 link.springer.com
JF Rontani, G Giusti - Journal of Photochemistry and Photobiology A …, 1988 - Elsevier
In synthetic seawater containing traces of anthraquinone, phytol is photo-oxidized rapidly by solar radiation. The photochemical processes lead mainly to the formation of 2,6,10-…
Number of citations: 26 www.sciencedirect.com
WE Robinson, JJ Cummins, GU Dinneen - Geochimica et Cosmochimica …, 1965 - Elsevier
The concentration of normal and isoprenoid paraffins in the bitumens of the Green River oil-shale of the Piceance Creek Basin changes with depth. Bitumens were extracted by …
Number of citations: 78 www.sciencedirect.com
DR Siddikov, KM Bobakulov, DT Asilbekova… - Chemistry of Natural …, 2017 - Springer
The genus Geranium L.(Geraniaceae) numbers about 300 species, of which 13 grow in Uzbekistan [1, 2]. In continuation of phytochemical research on plants of this genus [3], we …
Number of citations: 6 link.springer.com
W Heller, M Schallies, K Schmidt - Journal of Chromatography A, 1979 - Elsevier
Solvent extraction and distillationof posidnomia shales from Dotternhausen formation (GFR) delivered various hydrocarbon fractions which were analyzed by means of gass—liquid …
Number of citations: 5 www.sciencedirect.com
JR Aldrich, JE Oliver, WR Lusby, JP Kochansky… - Journal of Chemical …, 1994 - Springer
Males of the Central American stink bug species,Euschistus obscurus, produce an attractant pheromone composed of a blend of compounds characteristic of North AmericanEuschistus …
Number of citations: 65 link.springer.com
AA Arabo, RA Bamanga, M Fadilu… - Bioremediation …, 2021 - journal.hibiscuspublisher.com
This study aimed to isolate and identify biosurfactant producing and diesel alkanes degrading bacteria. For this reason, bacteria isolated from the diesel contaminated site were …
Number of citations: 3 journal.hibiscuspublisher.com
M Lapuerta, JJ Hernández, SM Sarathy - Combustion and Flame, 2016 - Elsevier
The auto-ignition quality of diesel fuels, quantified by their cetane number or derived cetane number (DCN), is a critical design property to consider when producing and upgrading …
Number of citations: 44 www.sciencedirect.com
HH Faraj - 2018 - entomoljournal.com
The volatiles compounds emission by Ceratitis capitata adults and those that were extracted from male and female adults and analyzed by the gas chromatography-mass spectrometer. …
Number of citations: 0 www.entomoljournal.com

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